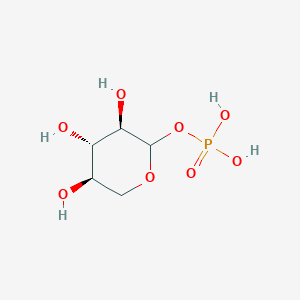
Xylose 1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xylose 1-phosphate typically involves the phosphorylation of galactose. This can be achieved through enzymatic methods using galactokinase or chemical methods involving phosphorylation reagents such as phosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological processes, utilizing microbial fermentation to produce galactose, which is then phosphorylated using specific enzymes. This method is preferred due to its efficiency and eco-friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
Xylose 1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form galactonic acid derivatives.
Reduction: Reduction reactions can convert it into galactitol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include galactonic acid, galactitol, and various substituted galactose derivatives .
Applications De Recherche Scientifique
Metabolic Engineering
Overview
Metabolic engineering of microorganisms to utilize xylose efficiently is vital for biofuel production and bioconversion processes. Xylose-1-P serves as an intermediate in these pathways.
Case Study: Saccharomyces cerevisiae
A study demonstrated that engineered Saccharomyces cerevisiae could convert xylose to ethanol via a pathway that includes Xylose-1-P as an intermediate. By disrupting the XKS1 gene, researchers redirected metabolic flux towards Xylose-1-P, enhancing xylose utilization and ethanol yield while minimizing byproduct formation like xylitol .
Table 1: Metabolic Pathway Modifications
| Modification | Resulting Effect on Ethanol Yield | Byproduct Formation |
|---|---|---|
| Disruption of XKS1 | Increased ethanol yield | Decreased xylitol production |
| Overexpression of FBA1 | Enhanced xylose consumption | Increased ethanol titer |
Biochemical Synthesis
Oligosaccharide Production
Xylose-1-P is utilized in the enzymatic synthesis of oligosaccharides. The phosphorylated form acts as a glycosyl donor in transglycosylation reactions, allowing for the construction of complex carbohydrate structures.
Case Study: Enzymatic Synthesis Techniques
Research indicates that hyperstable glycosidases can catalyze the hydrolysis of glycosidic bonds using Xylose-1-P. This enzymatic approach offers regio- and stereoselectivity advantages over traditional chemical methods, making it suitable for large-scale oligosaccharide synthesis .
Table 2: Comparison of Synthesis Methods
| Method Type | Advantages | Disadvantages |
|---|---|---|
| Enzymatic | High selectivity, eco-friendly | Slower reaction rates |
| Chemical | Faster production | Lower selectivity, more byproducts |
Biomedical Applications
Role in Glycosaminoglycan Synthesis
Xylose-1-P plays a significant role in the biosynthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix. The phosphorylation state of xylose is critical for the polymerization process.
Case Study: Chondroitin Sulfate Production
A novel phosphatase that dephosphorylates xylose residues was identified, indicating that Xylose-1-P's phosphorylation status affects GAG synthesis. This discovery opens avenues for manipulating GAG production for therapeutic applications .
Implications in Plant Biology
Plant Metabolism Studies
Research has shown that introducing xylose isomerase into plants can alter sugar metabolism, impacting growth and development. The presence of Xylose-1-P influences sugar phosphate levels within plant tissues.
Table 3: Impact on Plant Sugar Profiles
| Transformant Type | Glucose Content Change | Fructose Content Change |
|---|---|---|
| Xylose Isomerase Expressing | Decreased | Unaltered |
Mécanisme D'action
The compound exerts its effects primarily through its involvement in the Leloir pathway, where it is phosphorylated by galactokinase to form galactose-1-phosphate. This intermediate is then converted into glucose-1-phosphate, which enters glycolysis or glycogenesis. The molecular targets include enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucose-6-phosphate: Similar in structure but derived from glucose.
Mannose-6-phosphate: Another monosaccharide phosphate involved in glycosylation processes.
Fructose-6-phosphate: Involved in glycolysis and gluconeogenesis.
Uniqueness
Xylose 1-phosphate is unique due to its specific role in the metabolism of galactose and its involvement in the Leloir pathway, distinguishing it from other monosaccharide phosphates .
Propriétés
Numéro CAS |
15892-22-5 |
|---|---|
Formule moléculaire |
C5H11O8P |
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3+,4-,5?/m1/s1 |
Clé InChI |
ILXHFXFPPZGENN-IOVATXLUSA-N |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Synonymes |
xylose 1-phosphate xylose 1-phosphate, (alpha-D)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















